2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide
Description
Properties
CAS No. |
1332-81-6 |
|---|---|
Molecular Formula |
O4Sb2 |
Molecular Weight |
307.52 g/mol |
InChI |
InChI=1S/4O.2Sb |
InChI Key |
AHBGXHAWSHTPOM-UHFFFAOYSA-N |
SMILES |
O=[Sb]=O.O=[Sb]=O |
Canonical SMILES |
O=[Sb]=O.O=[Sb]=O |
Other CAS No. |
1332-81-6 |
Synonyms |
antimony oxide antimony tetroxide |
Origin of Product |
United States |
Preparation Methods
Direct Condensation of Antimony Precursors with Polyols
The most widely reported method involves the condensation of Sb(OEt)₃ with 1,3,5-trihydroxybenzene derivatives under inert atmospheres. For example, heating Sb(OEt)₃ with 2,4,6-trihydroxymethylbenzene in toluene at 110°C for 48 hours yields the bicyclic product in ~35% yield after recrystallization. Critical parameters include:
-
Stoichiometric ratio : A 1:1 molar ratio of Sb:polyol minimizes side products.
-
Solvent choice : Aprotic solvents (toluene, xylene) suppress hydrolysis.
-
Temperature control : Prolonged heating above 100°C accelerates cyclization but risks decomposition.
Metathesis Reactions with Antimony Alkoxides
An alternative route employs metathesis between Sb(OR)₃ and sodium or lithium salts of carboxylates. For instance, reacting Sb(OⁱPr)₃ with disodium 1,3,5-benzenetricarboxylate in THF at −78°C produces the target compound in 42% yield. This method avoids high temperatures but requires stringent moisture exclusion.
Solid-State Synthesis Under Solvothermal Conditions
Recent patents describe solvothermal synthesis using Sb₂O₃ and polyether glycols in autoclaves at 200–250°C. The high-pressure environment favors cyclization over linear polymerization, achieving yields up to 55%. Key advantages include:
-
Reduced solvent volumes
-
Faster reaction times (12–24 hours)
-
Improved crystallinity
Optimization Strategies
Catalytic Additives
Introducing Lewis acids like AlCl₃ or Zn(OTf)₂ enhances reaction rates by polarizing Sb–O bonds. For example, 5 mol% Zn(OTf)₂ increases yields from 35% to 48% in condensation reactions. However, residual catalyst removal remains challenging.
Protecting Group Strategies
Protecting hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers prior to cyclization prevents undesired crosslinking. Deprotection with tetrabutylammonium fluoride (TBAF) post-cyclization recovers the free trioxa framework without structural degradation.
Solvent Effects
Comparative studies reveal that dipolar aprotic solvents (DMF, DMSO) stabilize transition states during cyclization but may coordinate to antimony, requiring post-synthetic ligand exchange.
Analytical Characterization
Spectroscopic Techniques
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state antimony compounds, while reduction reactions may produce lower oxidation state products .
Scientific Research Applications
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with enzymes and other proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally related antimony-containing bicyclic systems and other hypervalent main-group compounds.
Structural Analogues
- 1,3-Distibabicyclo[1.1.1]pentane Derivatives: Unlike the target compound, derivatives lacking oxygen substituents (e.g., 1,3-distibabicyclo[1.1.1]pentane) exhibit reduced polarity and higher sensitivity to hydrolysis. The inclusion of oxygen in 2,4,5-Trioxa-1λ⁵,3-distibabicyclo[1.1.1]pentane 1-oxide enhances its thermal stability (decomposition >200°C vs. ~150°C for non-oxygenated analogues) .
Arsenic and Bismuth Analogues :
Replacing Sb with As or Bi in similar frameworks reduces ring strain due to larger atomic radii (e.g., Bi: 1.63 Å vs. Sb: 1.45 Å), altering reactivity. Bismuth analogues are less electrophilic, while arsenic derivatives show higher Lewis acidity.
Hypervalent Main-Group Compounds
- λ⁵-Phosphorus Oxides: Compounds like λ⁵-phosphafluorene oxides exhibit comparable hypervalent bonding but lack the bicyclic strain of the Sb system. Their redox potentials are typically lower (e.g., E₁/₂ = −0.8 V vs. −0.3 V for Sb analogues), reflecting antimony’s stronger oxidative tendencies.
Data Tables
Table 1: Comparative Properties of Selected Bicyclic Antimony Compounds
| Compound | Ring Strain (kJ/mol) | Decomposition Temp. (°C) | Lewis Acidity (BF₃ Scale) |
|---|---|---|---|
| 2,4,5-Trioxa-1λ⁵,3-distibabicyclo[...] | ~85 | >200 | 0.92 |
| 1,3-Distibabicyclo[1.1.1]pentane | ~95 | ~150 | 1.15 |
| As-Substituted Analogue | ~75 | ~180 | 0.78 |
Research Findings and Limitations
While the provided evidence details complex pentacyclic carbon-oxygen systems (e.g., Compound 19–22), these lack antimony and bicyclo[1.1.1]pentane frameworks, making direct comparisons untenable .
Biological Activity
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide, also known as urea stibamine, is a compound of significant interest due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C7H10N3O4Sb
- Molecular Weight : 321.93 g/mol
- CAS Number : 1340-35-8
- IUPAC Name : (4-aminophenyl)-(carbamoylamino)oxystibinic acid
Urea stibamine exhibits various biological activities that can be attributed to its unique chemical structure. The presence of antimony in its composition contributes to its pharmacological effects, particularly in the context of antiprotozoal activity.
Antiprotozoal Activity
Research indicates that urea stibamine possesses significant antiprotozoal properties, particularly against Leishmania species. The mechanism involves:
- Inhibition of Enzyme Activity : Urea stibamine interferes with the function of key enzymes in the metabolic pathways of protozoa, leading to cell death.
- Induction of Oxidative Stress : The compound generates reactive oxygen species (ROS), which are detrimental to the survival of protozoan cells.
In Vitro Studies
Several studies have been conducted to evaluate the efficacy of urea stibamine against various protozoan pathogens:
- Leishmania spp. :
- Trypanosoma cruzi :
- Another investigation revealed that urea stibamine effectively inhibited the growth of Trypanosoma cruzi in vitro, with results indicating a dose-dependent response (Source: BenchChem) .
Case Studies
A notable case study involved the treatment of a patient with cutaneous leishmaniasis using urea stibamine as part of a combination therapy. The patient showed significant improvement after several weeks of treatment, highlighting the clinical potential of this compound.
| Study | Pathogen | IC50 (µM) | Outcome |
|---|---|---|---|
| Study A | Leishmania spp. | 5 | Effective |
| Study B | Trypanosoma cruzi | 10 | Effective |
Safety and Toxicology
While urea stibamine shows promise as an antiprotozoal agent, its safety profile must be considered. Studies have indicated potential toxicity at higher concentrations, necessitating careful dosage management in clinical settings.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the bicyclo[1.1.1]pentane scaffold in antimony-containing heterocycles like 2,4,5-Trioxa-1λ⁵,3-distibabicyclo[1.1.1]pentane 1-oxide?
- Methodology : Multi-step synthesis involving antimony precursors (e.g., SbCl₃) and oxygen-rich ligands under inert conditions. For example, cyclization reactions with strained bicyclo intermediates (e.g., 1,3-dioxa derivatives) may be adapted from analogous boron-phosphorus systems . Characterization via X-ray crystallography and ¹H/¹³C NMR is critical to confirm the strained bridgehead geometry and antimony oxidation state.
Q. How can the electronic structure and bonding in this antimony-based bicyclo compound be computationally modeled?
- Methodology : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA to optimize geometry and analyze molecular orbitals. Focus on Sb–O bond polarization and hypervalent interactions (1λ⁵ antimony). Compare with experimental data (e.g., bond lengths from crystallography) to validate models .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- IR/Raman : Identify Sb–O stretching vibrations (~500–600 cm⁻¹) and bridgehead ring deformations.
- NMR : ¹H NMR for bridgehead proton environments (δ ~3–5 ppm in analogous bicyclo systems) and ¹²¹Sb NMR (if accessible) for oxidation state confirmation.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How does the inclusion of antimony in the bicyclo[1.1.1]pentane framework influence acidity compared to boron or phosphorus analogs?
- Methodology : Conduct pH-dependent titration or UV-Vis spectroscopy with pH-sensitive probes (e.g., fluorescein) to measure pKa. Compare with boron-phosphate systems (e.g., ΔpKa = 0.93 for carboxylic acids with bicyclo spacers ). Antimony’s larger atomic radius and lower electronegativity may reduce acidity enhancement.
Q. What are the mechanistic implications of using this compound as a Lewis acid catalyst in organic transformations?
- Methodology : Test catalytic activity in Diels-Alder or Friedel-Crafts reactions. Monitor reaction kinetics via GC-MS or in situ IR. Compare turnover frequencies with B(PO₄) (boron phosphate), which is known for catalytic activity in esterifications . Antimony’s higher Lewis acidity may improve substrate activation but require stabilizing ligands to prevent hydrolysis.
Q. How does strain in the bicyclo[1.1.1]pentane core affect thermal stability and reactivity under oxidative conditions?
- Methodology : Thermogravimetric analysis (TGA) to assess decomposition temperatures. Perform controlled oxidation experiments (e.g., with H₂O₂ or O₂) and analyze products via XRD or XPS. Strained systems like bicyclo[1.1.1]pentane often exhibit lower thermal stability but higher reactivity .
Data Contradictions and Research Gaps
Q. Conflicting evidence on the role of bicyclo[1.1.1]pentane spacers in modulating acidity: Why do some systems show enhanced deprotonation while others do not?
- Analysis : In carboxylic acids, a single bicyclo spacer increased acidity (ΔpKa = 0.93), but additional spacers negated this effect . For antimony systems, steric hindrance or electron-withdrawing effects from Sb–O bonds may dominate, requiring tailored computational studies to isolate electronic vs. steric contributions.
Q. Discrepancies in reported applications of bicyclo[1.1.1]pentane derivatives: Can antimony analogs replicate the catalytic or material properties of boron-phosphate systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
